REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].OC=[C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]1=[O:17]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:6]([C:16]3[CH2:15][CH2:14][CH2:13][C:12](=[O:17])[C:11]=3[NH:5]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
2-(hydroxymethylene)cyclohexanone
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
OC=C1C(CCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
to isolate 7-bromo isomer
|
Type
|
CUSTOM
|
Details
|
to give 280 mg (1%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=3CCCC(C3NC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |